molecular formula C21H29IO2 B12819376 [(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B12819376
M. Wt: 440.4 g/mol
InChI Key: OFYWDQNTPMUZEH-XZFNAKAKSA-N
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Description

This compound is a steroidal derivative characterized by a 17-iodo substituent and a 3-acetate group on a decahydro-cyclopenta[a]phenanthrene backbone. Its stereochemistry (10R,13S) and iodine substitution at position 17 distinguish it from endogenous steroids like cholesterol or bile acids. The acetate group at position 3 improves solubility and metabolic stability compared to hydroxylated analogs .

Properties

Molecular Formula

C21H29IO2

Molecular Weight

440.4 g/mol

IUPAC Name

[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

OFYWDQNTPMUZEH-XZFNAKAKSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC=C4I)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound followed by acetylation. The reaction conditions often include the use of iodine and acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or alcohol derivatives.

    Reduction: Reduction reactions can remove the iodine atom, leading to the formation of deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce deiodinated hydrocarbons.

Scientific Research Applications

Chemistry

In chemical research, [(10R,13S)-17-iodo-10,13-dimethyl...] serves as a precursor for synthesizing more complex organic molecules. It is also used as a reagent in various organic reactions due to its unique structural features that allow for diverse chemical transformations:

  • Oxidation : Converts the compound into ketone or alcohol derivatives.
  • Reduction : Removes the iodine atom to form deiodinated products.
  • Substitution : The iodine atom can be replaced with functional groups like hydroxyl or amino groups.

Biology

The compound has been studied for its potential biological activities:

  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Case Study : In vitro studies showed reduced expression of these cytokines in macrophage cell lines.
  • Anticancer Properties : Investigations reveal its potential to induce apoptosis in cancer cells.
    • Research Findings : A study published in the Journal of Medicinal Chemistry indicated selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Hormonal Activity : As a steroid derivative, it may influence hormonal pathways and has been studied for effects on androgen receptors.
    • Findings : Research indicates it acts as an antagonist at androgen receptors.

Medicine

In medicinal chemistry, [(10R,13S)-17-iodo-10,13-dimethyl...] is investigated for therapeutic applications. Its structural modifications aim to enhance biological activity and reduce side effects:

  • Studies focus on improving potency against specific cancer types while maintaining favorable pharmacokinetic properties.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new chemical processes and products.

Table of Biological Activities

Biological ActivityMechanismReferences
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)
AnticancerInduction of apoptosis in cancer cells
Hormonal modulationAndrogen receptor antagonism

Mechanism of Action

The mechanism of action of [(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights structural analogs and their key differences:

Compound Name Substituents (Position) Key Features Reference Evidence
Target Compound 17-I, 3-OAc Potential intermediate for anticancer agents; iodine enables further functionalization.
(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(pyridin-3-yl)-...-3-yl acetate 17-Pyridin-3-yl, 3-OAc Pyridine substitution enhances binding to steroid receptors; used in late-stage C–H functionalization.
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-...-17-one (GAP-EDL-1) 3-CN-OCH3, 17-one Cyanomethoxy group increases electrophilicity; ketone at 17 reduces metabolic stability.
(3S,10R,13S,17S)-17-Acetyl-10,13-dimethyl-...-3-yl 2-(3-(naphthalen-1-ylamino)propanamido) ethylcarbamate 17-Acetyl, 3-carbamate Carbamate linker improves tissue penetration; naphthyl group aids photodynamic therapy.
(3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-...-3-ol 17-Isoquinolin-4-yl, 3-OH Isoquinoline substitution enhances anticancer activity via kinase inhibition.

Key Observations :

  • Iodine vs. Halogen/Other Groups : The 17-iodo group in the target compound offers distinct advantages for radiopharmaceuticals or cross-coupling reactions compared to 17-oxo () or 17-pyridinyl () analogs.
  • Acetate vs. Hydroxyl/Carbamate : The 3-acetate group improves pharmacokinetics relative to hydroxylated () or carbamate-linked () derivatives.
Pharmacological Activity
  • Anticancer Potential: The target compound’s structural similarity to intermediates in and suggests utility in prostate cancer therapy. Isoquinoline-substituted analogs () show direct anticancer activity (IC50 values < 1 µM).
  • Photodynamic Therapy: Carbamate-linked derivatives () exhibit phototoxicity (EC50 ~ 0.5 µM), whereas the target compound’s iodine may enable radio-immunoconjugates .
Physicochemical Properties
  • Solubility : The acetate group enhances aqueous solubility compared to hydroxylated () or ketone-containing () analogs.
  • Stability: Iodine’s electronegativity may reduce oxidative degradation compared to thiol- or amino-substituted derivatives ().

Biological Activity

[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound belonging to the class of cyclopenta[a]phenanthrene derivatives. Its unique structure contributes to a range of biological activities that have garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology.

Molecular Formula: C₁₉H₂₇IO
Molecular Weight: 398.32 g/mol
CAS Number: 32138-69-5
Melting Point: 175-176 °C
Boiling Point: 447.5 ± 45.0 °C (predicted)
Density: 1.45 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various receptors and enzymes involved in critical signaling pathways. This modulation can lead to diverse biological effects such as anti-inflammatory and anticancer properties.

Biological Activities

  • Anti-inflammatory Effects
    • Studies indicate that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
    • Case Study: In vitro studies demonstrated that [(10R,13S)-17-iodo-10,13-dimethyl...] reduced the expression of TNF-alpha and IL-6 in macrophage cell lines.
  • Anticancer Properties
    • The compound has been investigated for its potential to induce apoptosis in cancer cells.
    • Research Findings: A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Hormonal Activity
    • As a steroid derivative, it may influence hormonal pathways and has been studied for its effects on androgen receptors.
    • Findings: Research indicates that it can act as an antagonist at androgen receptors, potentially offering therapeutic benefits in hormone-sensitive cancers.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)
AnticancerInduction of apoptosis in cancer cells
Hormonal modulationAndrogen receptor antagonism
PropertyValue
Molecular FormulaC₁₉H₂₇IO
Molecular Weight398.32 g/mol
Melting Point175-176 °C
Boiling Point447.5 ± 45.0 °C
Density1.45 g/cm³

Research Findings

Recent studies have focused on the synthesis and modification of [(10R,13S)-17-iodo-10,13-dimethyl...] to enhance its biological activity and reduce potential side effects. The compound's structural modifications have shown promise in increasing its potency against specific cancer types while maintaining favorable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(10R,13S)-17-iodo-...] acetate, and how can stereochemical purity be ensured?

  • The compound is synthesized via copper-catalyzed oxy-alkynylation using hypervalent iodine reagents (e.g., 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) and diazoacetate precursors under inert conditions. Stirring for 18 hours in dichloromethane, followed by flash chromatography (ethyl acetate:pentane, 1:10), yields the product at 88% . To ensure stereochemical fidelity, use chiral HPLC or circular dichroism (CD) spectroscopy for validation.

Q. How can X-ray crystallography be employed to resolve the compound’s stereochemical configuration?

  • Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. Grow crystals via slow evaporation in a non-polar solvent. The (10R,13S) configuration can be confirmed by analyzing the Flack parameter and anomalous dispersion effects. demonstrates successful structural elucidation of analogous steroids using this method .

Q. What safety protocols are recommended given the compound’s potential carcinogenicity?

  • Use NIOSH-approved respirators (P95/P99) and full-body chemical suits to avoid inhalation or dermal exposure. Store in amber glass under nitrogen at –20°C to prevent degradation. IARC classifies components with ≥0.1% concentration as potential carcinogens, necessitating fume hoods and waste neutralization protocols .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

  • Perform accelerated stability studies using differential scanning calorimetry (DSC) and LC-MS to track decomposition products. Compare results across varying pH (1–13), temperatures (25–60°C), and oxidizing agents (e.g., H₂O₂). Cross-reference with computational models (DFT) to predict reactive sites, as the cyclopenta-phenanthrene core may undergo iodination shifts under stress .

Q. What experimental designs are suitable for evaluating its pharmacological activity against hormone-related cancers?

  • Use in vitro assays:

  • Cytotoxicity : MTT assays on K562 (leukemia) and HeLa (cervical cancer) cells at 1–100 µM doses .
  • Mechanistic studies : Radiolabel the iodine moiety (e.g., ¹²⁵I) to track cellular uptake via autoradiography.
  • Structural analogs : Modify the 17-iodo group to bromo/chloro derivatives to assess SAR .

Q. How can conflicting NMR data on regioisomeric byproducts be analyzed?

  • Apply 2D NMR techniques (COSY, HSQC, HMBC) to distinguish between 3-yl and 17-yl acetate regioisomers. For example, the ³J coupling in HMBC between the acetyl carbonyl and C3 proton confirms the 3-yl position. Compare with synthetic standards spiked with known impurities .

Methodological Considerations Table

Aspect Techniques Key References
SynthesisCopper catalysis, flash chromatography
Stereochemical validationX-ray crystallography (SHELXL)
Stability analysisDSC, LC-MS, DFT modeling
Pharmacological screeningMTT assays, radiolabeling

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